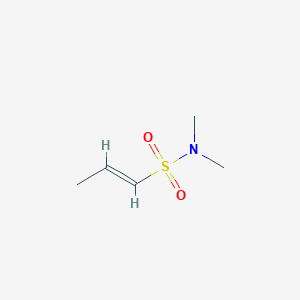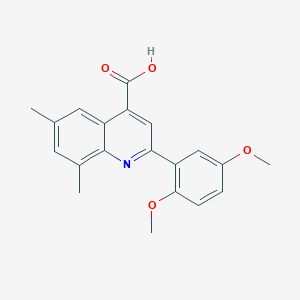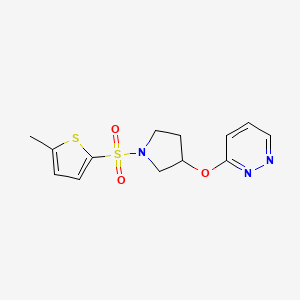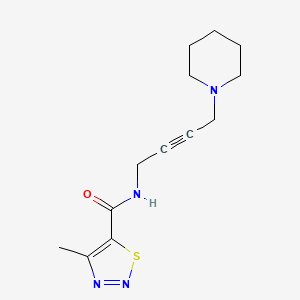![molecular formula C12H9BrF3N3O3 B2942132 5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide CAS No. 2415490-10-5](/img/structure/B2942132.png)
5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a trifluoromethyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.
Attachment of the pyridazinone moiety: This step involves the reaction of the brominated furan with a pyridazinone derivative, facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, converting it to a dihydropyridazine derivative.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity and modulating various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-furancarboxamide: Lacks the pyridazinone and trifluoromethyl groups, making it less versatile.
N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide: Similar structure but without the bromine atom, which may affect its reactivity and applications.
Uniqueness
5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3N3O3/c13-9-3-1-7(22-9)11(21)17-5-6-19-10(20)4-2-8(18-19)12(14,15)16/h1-4H,5-6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCRUVUJINKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)
![4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2942060.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2942062.png)
![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

amine](/img/structure/B2942067.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)
![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)
